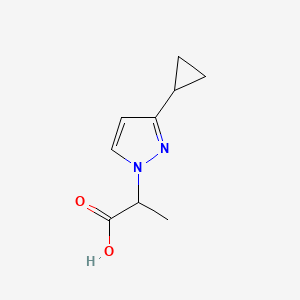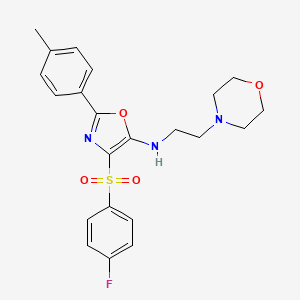
4-((4-fluorophenyl)sulfonyl)-N-(2-morpholinoethyl)-2-(p-tolyl)oxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis process of related compounds typically involves the condensation of substituted 2-(2-aminophenyl)oxazolines with p-toluensulfonyl chloride, leading to various ligand forms. These processes can be parallel to synthesizing structures similar to 4-((4-fluorophenyl)sulfonyl)-N-(2-morpholinoethyl)-2-(p-tolyl)oxazol-5-amine. The synthesis approach often requires specific conditions, such as electrochemical oxidation, to form the desired compounds (Castro et al., 2002).
Molecular Structure Analysis
The structure of such compounds is typically elucidated using various spectroscopic methods such as IR, 1H NMR, and mass spectral studies. These techniques confirm the complex's molecular framework and the placement of its functional groups, providing insights into its chemical behavior and interaction capabilities (Apostol et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Luminescence Properties
- A study on the synthesis of derivatives similar to the compound of interest demonstrated the formation of sulfonyl benzenesulfonic acid derivatives, showcasing their spectral and luminescence properties. These properties suggest applications in developing fluorescent probes or materials for studying biological events and processes due to their strong solvent-dependent fluorescence and large Stokes shifts, which exceed 200 nm in some cases (Fedyunyaeva & Shershukov, 1993).
Fluorescent Molecular Probes
- The compound and its analogs are explored for creating new fluorescent solvatochromic dyes, with a "push-pull" electron transfer system contributing to solvent-dependent fluorescence. This property is leveraged to develop ultrasensitive fluorescent molecular probes for biological research, indicating the potential for these compounds in high-precision biological imaging and studies (Diwu et al., 1997).
Anion Exchange Polymer Electrolytes
- Research into guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes synthesized via activated fluorophenyl-amine reaction shows the compound's relevance in the field of material science, particularly for its application in fuel cells and batteries. This synthesis approach offers precise control over cation functionality, hinting at the versatility of these materials in various electrochemical applications (Kim et al., 2011).
Antimicrobial Activity
- A study on sulfonamides and carbamates derived from a similar intermediate revealed significant antimicrobial potency, particularly against bacterial strains and fungi. This suggests that derivatives of the compound could serve as potent antifungal agents, highlighting their potential in developing new antimicrobial agents (Janakiramudu et al., 2017).
Modulation of Antibiotic Activity
- The compound 4-(Phenylsulfonyl) morpholine and its class are investigated for their role in treating diseases caused by microorganisms. The study focuses on its antimicrobial and modulating activity, suggesting its potential as a co-treatment to enhance the efficacy of other antibiotics, especially against multi-resistant strains (Oliveira et al., 2015).
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S/c1-16-2-4-17(5-3-16)20-25-22(31(27,28)19-8-6-18(23)7-9-19)21(30-20)24-10-11-26-12-14-29-15-13-26/h2-9,24H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYIRPZIZHKHQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCCN3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-fluorophenyl)sulfonyl)-N-(2-morpholinoethyl)-2-(p-tolyl)oxazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

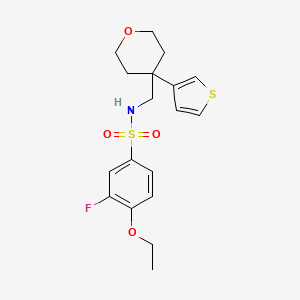
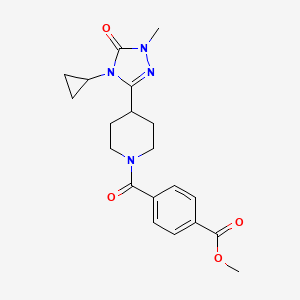
![Methyl 2-{[2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2487553.png)
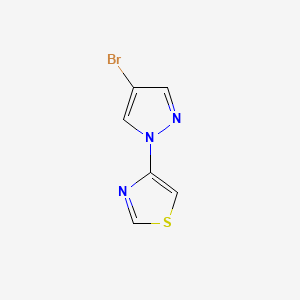
![1-benzyl-N-(1-cyanocyclohexyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2487558.png)

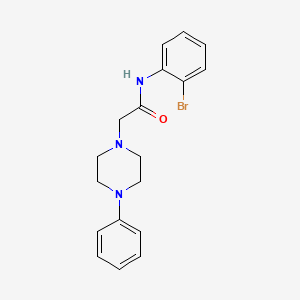

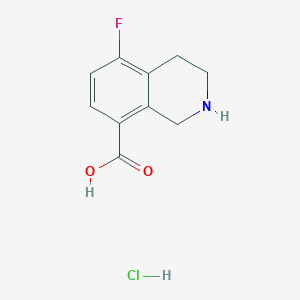
![[4-(Piperidin-3-yl)phenyl]methanol](/img/structure/B2487565.png)
![2-{[(Benzoylamino)carbothioyl]amino}-1,1'-biphenyl](/img/structure/B2487566.png)
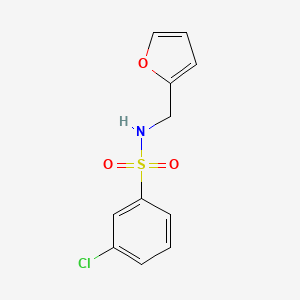
![methyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate](/img/structure/B2487569.png)
